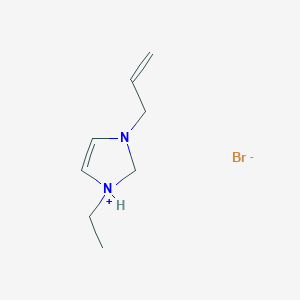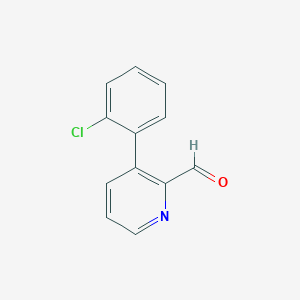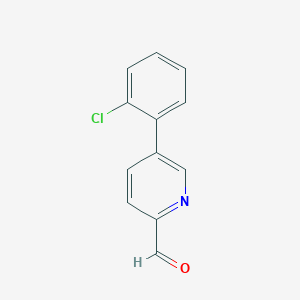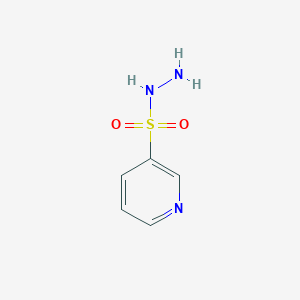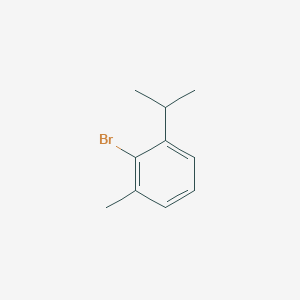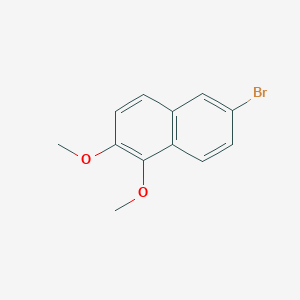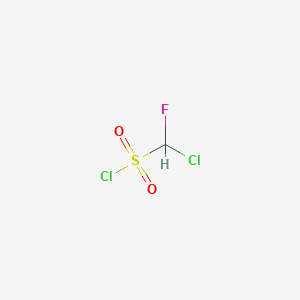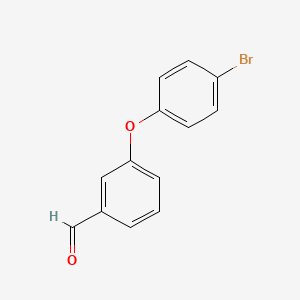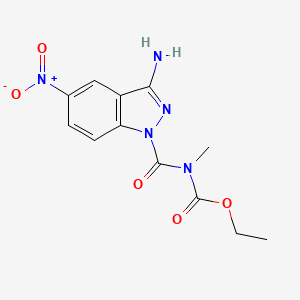
Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate
Vue d'ensemble
Description
Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate is a complex organic compound characterized by its indazole core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of appropriate hydrazones derived from substituted acetophenones or benzaldehydes. The reaction conditions often require the use of strong bases for deprotonation and nucleophilic aromatic substitution (S_NAr) to close the ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or hydrogen gas (H_2) with a catalyst.
Substitution: Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amino derivatives, hydrazine derivatives.
Substitution Products: Various substituted indazoles, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens. Additionally, its derivatives have been investigated for their anticancer properties, targeting specific cellular pathways involved in tumor growth.
Medicine: In medicinal chemistry, this compound has been studied for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and oncology.
Industry: Beyond its applications in research and medicine, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate exerts its effects involves its interaction with specific molecular targets. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo redox reactions within biological systems, leading to the generation of reactive intermediates that can interact with cellular components.
Molecular Targets and Pathways:
Antimicrobial Activity: The compound may target bacterial cell walls or disrupt essential metabolic pathways in pathogens.
Anticancer Activity: It may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)acetate
Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)benzene
Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)ethanol
Uniqueness: Ethyl (3-amino-5-nitro-1H-indazole-1-carbonyl)(methyl)carbamate stands out due to its specific carbamate group, which imparts unique chemical and biological properties compared to its analogs. This group enhances its reactivity and potential for forming stable derivatives, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
ethyl N-(3-amino-5-nitroindazole-1-carbonyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O5/c1-3-22-12(19)15(2)11(18)16-9-5-4-7(17(20)21)6-8(9)10(13)14-16/h4-6H,3H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGCPLOYAFYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


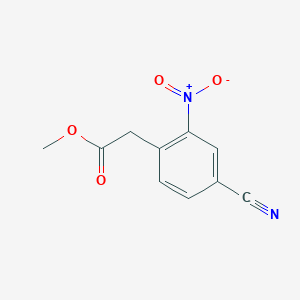
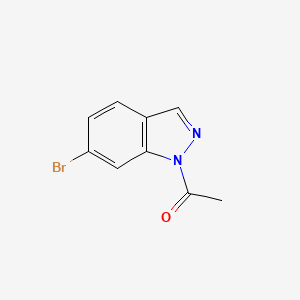
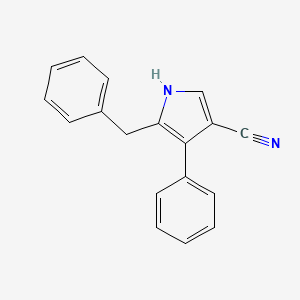
![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one](/img/structure/B3277018.png)
